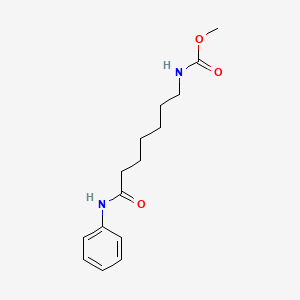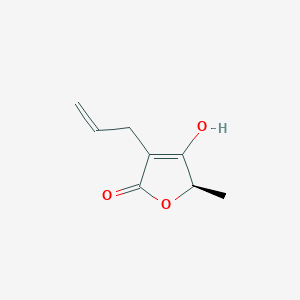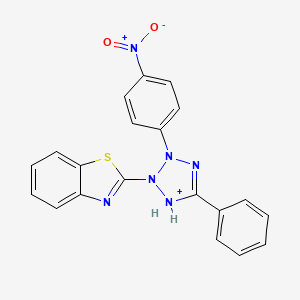
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group attached to a hexynoic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester typically involves the reaction of 3-cyanophenylacetylene with hex-5-ynoic acid methyl ester under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors. The cyanophenyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester
- 6-(3-Methoxyphenyl)-hex-5-ynoic Acid Methyl Ester
- 6-(3-Nitrophenyl)-hex-5-ynoic Acid Methyl Ester
Uniqueness
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is unique due to the presence of the cyanophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and interactions in various chemical and biological contexts .
Properties
CAS No. |
864755-93-1 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 6-(3-cyanophenyl)hex-5-ynoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)9-4-2-3-6-12-7-5-8-13(10-12)11-15/h5,7-8,10H,2,4,9H2,1H3 |
InChI Key |
ZPKFYXVNJZQHLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC#CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


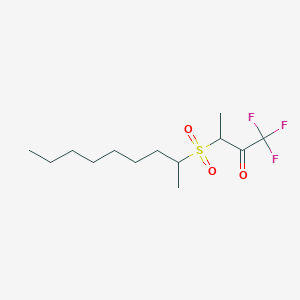
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
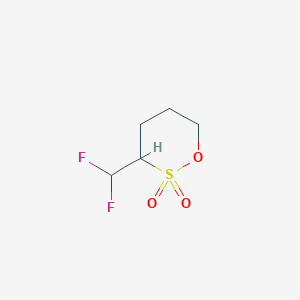
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)



![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
